molecular formula C10H8FN3 B2613555 N-(4-fluorophenyl)pyrimidin-2-amine CAS No. 893620-80-9

N-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B2613555
CAS No.: 893620-80-9
M. Wt: 189.193
InChI Key: ZDNZYULNJBSIJH-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C11H9FN2 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized, and their Mnk inhibitory activity was determined .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The compound has a molecular weight of 188.20 g/mol . The InChI code of the compound is 1S/C11H9FN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed in several studies . The compound has a molecular weight of 188.20 g/mol, an XLogP3 value of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

Tyrosine Kinase Inhibition

N-(4-fluorophenyl)pyrimidin-2-amine derivatives have been explored for their potent inhibition of tyrosine kinase activity. For instance, they are significant in the development of inhibitors targeting the epidermal growth factor receptor (EGFR), a critical player in cancer progression. Derivatives of this compound showed very potent in vitro inhibition of EGFR tyrosine kinase activity, offering a pathway for cancer treatment through the competitive binding at the ATP site of these enzymes (Rewcastle et al., 1998).

Interaction with Bovine Serum Albumin

The compound has been utilized in studies to understand its interactions with bovine serum albumin (BSA), which is essential for drug delivery mechanisms. Novel derivatives were investigated through fluorescence and UV–vis spectral studies to determine their binding constants and interaction parameters with BSA, indicating potential applications in drug delivery systems (Meng et al., 2012).

Synthesis and Chemical Properties

This compound serves as a precursor for the synthesis of various heterocyclic compounds. The compound has been employed in creating new N-arylpyrimidin-2-amine derivatives using palladium catalysts, demonstrating its versatility in synthesizing novel chemical entities with potential pharmaceutical applications (El-Deeb et al., 2008).

Dissociation Constants and Thermodynamics

Research on this compound derivatives also includes the determination of their dissociation constants and thermodynamic parameters in mixed solvents at different temperatures. This data is crucial for understanding the solubility and stability of these compounds, which is essential for drug formulation (Bhesaniya et al., 2014).

Mechanism of Action

Target of Action

N-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to an inhibitory response against the expression and activities of these inflammatory mediators . This results in a reduction in inflammation and associated symptoms.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in inflammation. By inhibiting key inflammatory mediators, this compound disrupts the signaling pathways that lead to inflammation, thereby reducing the inflammatory response .

Pharmacokinetics

The bioavailability of a compound is influenced by these properties and can impact the effectiveness of the compound .

Result of Action

The result of the action of this compound is a reduction in inflammation. By inhibiting key inflammatory mediators, this compound reduces the inflammatory response, which can alleviate symptoms associated with conditions characterized by inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds or medications, and individual patient factors such as age, sex, and health status .

Future Directions

The future directions for the research and development of “N-(4-fluorophenyl)pyrimidin-2-amine” and its derivatives have been discussed in several studies . For instance, one study highlights the most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with a MIC 90 value of 0.488 µM and non-cytotoxic to the Vero cell line .

Properties

IUPAC Name

N-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNZYULNJBSIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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